![molecular formula C23H25N7O3 B10772441 7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 53, identified by the PubMed ID 19631533, is a synthetic organic compound developed as a drug-like inhibitor of phosphodiesterase 5 (PDE5) . It has been studied for its potential therapeutic applications, particularly in the field of pharmacology.
Preparation Methods
The synthesis of Compound 53 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Step 1: Formation of the pyrido[3,4-b]pyrazin-2-one core.
Step 2: Introduction of the 6-methoxypyridin-3-yl group.
Step 3: Addition of the 2-propoxyethyl group.
Step 4: Attachment of the pyrazin-2-ylmethylamino group.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate each step. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Compound 53 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Compound 53 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phosphodiesterase 5.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for potential therapeutic applications in treating conditions related to phosphodiesterase 5 activity.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Compound 53 involves the inhibition of phosphodiesterase 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Compound 53 increases the levels of cGMP, leading to various physiological effects. The molecular targets and pathways involved include the cGMP signaling pathway, which plays a crucial role in vascular smooth muscle relaxation and other cellular processes .
Comparison with Similar Compounds
Compound 53 can be compared with other PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties. Compound 53 is unique due to its specific structural features and its potential for higher selectivity and potency .
Similar Compounds
- Sildenafil
- Tadalafil
- Vardenafil
These compounds are well-known PDE5 inhibitors used in various therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension .
properties
Molecular Formula |
C23H25N7O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C23H25N7O3/c1-3-9-33-10-8-30-20-11-18(16-4-5-21(32-2)27-12-16)26-15-19(20)29-22(23(30)31)28-14-17-13-24-6-7-25-17/h4-7,11-13,15H,3,8-10,14H2,1-2H3,(H,28,29) |
InChI Key |
HCCNBKFJYUWLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCC3=NC=CN=C3)C4=CN=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



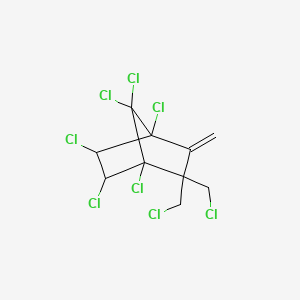
![(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772379.png)
![6-[2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B10772385.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10772397.png)

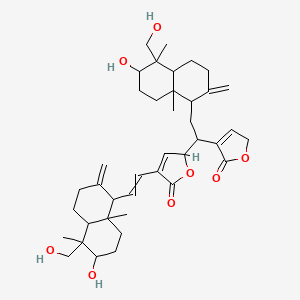
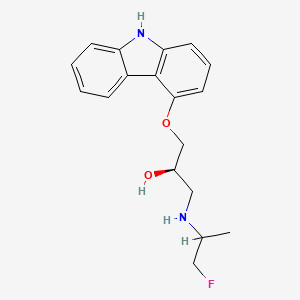
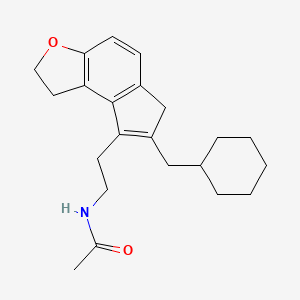
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
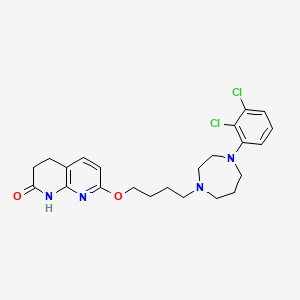

![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
